molecular formula C21H21N3O2S B2364030 1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione CAS No. 1421462-52-3

1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione

Cat. No. B2364030
M. Wt: 379.48
InChI Key: UKVLRNIQLLXUBJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Metabolic Studies

  • Enzastaurin, a compound structurally related to the specified chemical, has shown potential utility in treating solid tumors. Its metabolic products and synthesis, including tritiated isotopomers, have been explored in depth for advanced drug metabolism and pharmacokinetic studies (Wheeler & Clodfelter, 2008).

Anticancer Activity

  • Compounds structurally similar to the specified molecule have been evaluated for anticancer activity. Research into the synthesis of related piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has shown promising results against various cancer cell lines (Kumar et al., 2013).

Crystal and Molecular Structure Studies

  • Studies on the molecular and crystal structures of compounds with similar chemical frameworks provide insights into their stability and reactivity. For example, research on the compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol offers valuable information on crystallography relevant to similar compounds (Percino et al., 2006).

Inhibition of HIV-1 Attachment

  • Azaindole derivatives related to the specified molecule have been developed as inhibitors of HIV-1 attachment, demonstrating significant antiviral activity and advancements in pharmaceutical properties (Wang et al., 2009).

Safety And Hazards

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I hope this general information is helpful, and I apologize for not being able to provide more specific information on “1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione”. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-20(17-13-23-18-6-2-1-5-16(17)18)21(26)24-11-8-15(9-12-24)14-27-19-7-3-4-10-22-19/h1-7,10,13,15,23H,8-9,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVLRNIQLLXUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethane-1,2-dione

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